
7-Bromo-1,5-naphthyridin-2-amine
Overview
Description
7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a great variety of biological activities . They can interact with various biological targets, depending on their specific chemical structure and functional groups .
Mode of Action
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . For instance, they can act as ligands coordinating to metal ions, such as Pd(II), to produce complexes .
Biochemical Pathways
Given the diverse biological activities of 1,5-naphthyridine derivatives, it can be inferred that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
Given the diverse biological activities of 1,5-naphthyridine derivatives, it can be inferred that they may have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,5-naphthyridin-2-amine typically involves the bromination of 1,5-naphthyridine followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amine group at the 2nd position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-1,5-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,5-Naphthyridine: The parent compound without the bromine and amine substitutions.
7-Chloro-1,5-naphthyridin-2-amine: A similar compound with a chlorine atom instead of bromine.
2-Amino-1,5-naphthyridine: A derivative with only the amine group at the 2nd position.
Uniqueness: 7-Bromo-1,5-naphthyridin-2-amine is unique due to the presence of both the bromine and amine groups, which confer specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the amine group can form hydrogen bonds, enhancing the compound’s interaction with biological targets .
Biological Activity
7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family, characterized by a bromine atom at the 7th position and an amine group at the 2nd position. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry, particularly for antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound is pivotal to its biological activity. The presence of the bromine atom enhances its reactivity, while the amine group facilitates interactions with biological targets through hydrogen bonding.
Molecular Formula: CHBrN\
Molecular Weight: 212.05 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for several enzymes, influencing biochemical pathways critical for cellular function.
- Receptor Interaction: It can bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
- Chemical Reactivity: The bromine atom allows for substitution reactions, enabling the formation of derivatives with enhanced biological properties.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Studies have shown that naphthyridine derivatives possess significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth .
- Anticancer Properties: Preliminary investigations indicate that this compound may exhibit cytotoxic effects on cancer cell lines. Its mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
- Antileishmanial Activity: In a series of studies focused on Leishmania species, naphthyridine derivatives demonstrated potent in vitro activity against Leishmania donovani, suggesting a potential therapeutic application in treating leishmaniasis .
Case Studies
Several studies highlight the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is influenced by its lipophilicity and solubility characteristics. These properties affect its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. Toxicity studies are essential to determine safe dosage levels for potential therapeutic applications.
Properties
IUPAC Name |
7-bromo-1,5-naphthyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDVTGZCODVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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